molecular formula C17H23FO5 B4955131 Diethyl 2-[4-(4-fluorophenoxy)butyl]propanedioate

Diethyl 2-[4-(4-fluorophenoxy)butyl]propanedioate

Cat. No.: B4955131
M. Wt: 326.4 g/mol
InChI Key: AQIPWIJFOKLBJI-UHFFFAOYSA-N
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Description

Diethyl 2-[4-(4-fluorophenoxy)butyl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenoxy group attached to a butyl chain, which is further connected to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[4-(4-fluorophenoxy)butyl]propanedioate typically involves the esterification of diethyl malonate with 4-(4-fluorophenoxy)butyl bromide. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an organic solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[4-(4-fluorophenoxy)butyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Scientific Research Applications

Diethyl 2-[4-(4-fluorophenoxy)butyl]propanedioate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-[4-(4-fluorophenoxy)butyl]propanedioate involves its interaction with specific molecular targets. The fluorophenoxy group is known to interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins and signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [4-(2-fluorophenoxy)butyl]malonate
  • Diethyl [4-(4-cyano-2-fluorophenoxy)butyl]malonate

Uniqueness

Diethyl 2-[4-(4-fluorophenoxy)butyl]propanedioate is unique due to the specific positioning of the fluorophenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .

Properties

IUPAC Name

diethyl 2-[4-(4-fluorophenoxy)butyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FO5/c1-3-21-16(19)15(17(20)22-4-2)7-5-6-12-23-14-10-8-13(18)9-11-14/h8-11,15H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIPWIJFOKLBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCOC1=CC=C(C=C1)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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